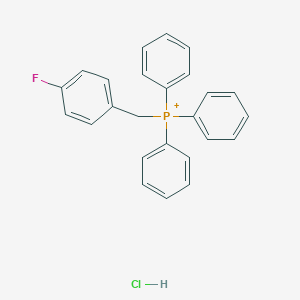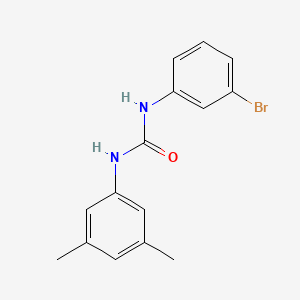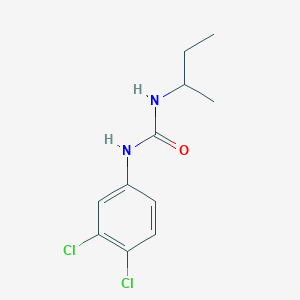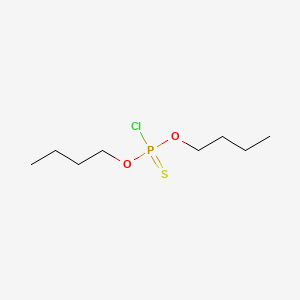
(4-Fluorobenzyl)(triphenyl)phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorobenzyl)(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C25H21ClFP and a molecular weight of 406.87 g/mol . It is a phosphonium salt that features a 4-fluorobenzyl group attached to a triphenylphosphonium moiety. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(4-Fluorobenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitution. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .
科学的研究の応用
(4-Fluorobenzyl)(triphenyl)phosphonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to its lipophilic nature
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of (4-Fluorobenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and its ability to cross lipid bilayers. The phosphonium moiety facilitates its accumulation in mitochondria, making it useful in studies of mitochondrial function and targeting .
類似化合物との比較
Similar Compounds
(4-Chlorobenzyl)(triphenyl)phosphonium chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
(4-Methylbenzyl)(triphenyl)phosphonium chloride: Features a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (4-Fluorobenzyl)(triphenyl)phosphonium chloride imparts unique properties, such as increased lipophilicity and potential for specific interactions in biological systems. This makes it particularly useful in studies involving fluorinated compounds and their biological effects .
特性
分子式 |
C25H22ClFP+ |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
(4-fluorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChIキー |
CBHDAHHYMRXLIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)







